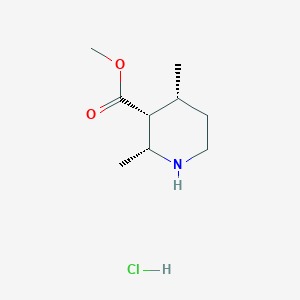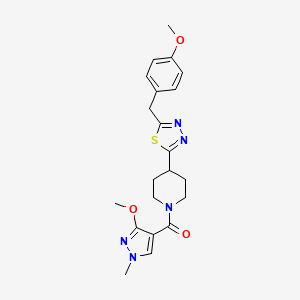
Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products. Piperidines are six-membered rings containing one nitrogen atom, and they are often used as building blocks in organic synthesis . The presence of carboxylate and hydrochloride groups suggests that this compound might be a salt or a zwitterion at certain pH levels.
Molecular Structure Analysis
The compound likely has a three-dimensional structure due to the presence of chiral centers (specified by the 2R,3R,4R notation). The exact structure would depend on the positions of the methyl and carboxylate groups on the piperidine ring .Chemical Reactions Analysis
Piperidines are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions. The carboxylate group could potentially undergo reactions such as esterification or decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of the carboxylate and hydrochloride groups, and the stereochemistry of the molecule .Scientific Research Applications
Synthesis and Stereochemistry
The compound has been used in the synthesis and stereochemical analysis of various derivatives. For example, Casy & Jeffery (1972) described the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols derived from similar compounds, analyzing their configurations and conformations based on specific characteristics (Casy & Jeffery, 1972).
Chemical Synthesis and Analysis
In chemical synthesis, the compound plays a role in creating various molecular structures. Matsumoto et al. (1992) synthesized stereoisomers of a necic acid component, indicating the versatility of related structures in synthetic chemistry (Matsumoto et al., 1992).
Catalytic Applications
The compound and its derivatives are used in catalytic processes. For instance, Vidal‐Ferran et al. (1998) studied chiral amino alcohol ligands derived from similar compounds, showcasing their high catalytic activity in organic reactions (Vidal‐Ferran et al., 1998).
Thermochemistry and Physical Properties
Studies also focus on understanding the physical and thermochemical properties of methylpiperidines. Ribeiro da Silva et al. (2006) investigated the influence of the methyl group on the stability and conformation of the piperidine ring, providing insights into the thermochemical properties of similar compounds (Ribeiro da Silva et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2R,3R,4R)-2,4-dimethylpiperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-4-5-10-7(2)8(6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t6-,7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWWLLZHERWELZ-QTPPMTSNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H]([C@@H]1C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)




![N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2435793.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2435795.png)
![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)


![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B2435802.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2435803.png)
![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
